2,6-Dibromo-4-cyclohexylaniline
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Overview
Description
Synthesis Analysis
2,6-Dibromo-4-cyclohexylaniline can be synthesized through hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, which is then converted to 2,6-dibromoaniline by de-sulfonating under acidic conditions (Geng Rui-xue, 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-dibromo-4-cyclohexylaniline, such as cyclohexanaminium derivatives, have been extensively studied, revealing intricate details about their crystalline structure and the interactions within. For instance, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate has been synthesized and characterized, showing how the N atoms in the cyclohexanamine molecule are protonated, with the crystal structure stabilized by hydrogen bonds (J. Li, Zunjun Liang, X. Pan, 2017).
Chemical Reactions and Properties
2,6-Dibromo-4-cyclohexylaniline participates in various chemical reactions, indicative of its reactivity and functional group behavior. For example, the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis is a significant reaction, demonstrating the potential of cyclohexylanilines in innovative synthetic strategies (Jiang Wang, N. Zheng, 2015).
Physical Properties Analysis
The physical properties of 2,6-dibromo-4-cyclohexylaniline and related compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's utility in different chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of 2,6-dibromo-4-cyclohexylaniline, including its reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The compound's ability to undergo reactions such as dithioacetalization and transdithioacetalization, facilitated by catalysts like TABCO and NBS, highlights its versatility and the potential for creating a wide range of derivatives (N. Iranpoor*, H. Firouzabadi*, H. Shaterian, M. Zolfigol, 2002).
Scientific Research Applications
- Application Summary: The compound “2,6-Dibromo-4-cyclohexylaniline” is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The study focuses on the oxidation of this compound by OH radicals.
- Methods of Application: The reaction pathways and kinetics for the oxidation of “2,6-Dibromo-4-cyclohexylaniline” by the OH radical were studied using quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) . The study considered OH addition to carbon atoms of the compound and H-atom abstraction at the –NH 2 group and carbon atoms of the compound by OH radicals .
- Results: It was observed that an OH-addition reaction is energetically more favorable . The rate constant was calculated for the favorable initial OH-addition reactions over the temperature range of 278 to 1000 K . The study identified possible end products from this oxidation reaction .
Safety And Hazards
properties
IUPAC Name |
2,6-dibromo-4-cyclohexylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWUEPYMLJAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379020 |
Source
|
Record name | 2,6-dibromo-4-cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-cyclohexylaniline | |
CAS RN |
175135-11-2 |
Source
|
Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dibromo-4-cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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